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molecular formula C10H12F2N2 B070331 1-(3,5-Difluorophenyl)piperazine CAS No. 180698-14-0

1-(3,5-Difluorophenyl)piperazine

Cat. No. B070331
M. Wt: 198.21 g/mol
InChI Key: TWSOQIHDPMMWAJ-UHFFFAOYSA-N
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Patent
US09145424B2

Procedure details

Bis(2-chloroethyl)amine hydrochloride (2.07 g, 11.60 mmol) was added to a solution of 3,5-difluoroaniline (1.50 g, 11.62 mmol) in n-BuOH (20 mL). After the resulting solution was refluxed for 48 h, anhydrous potassium carbonate (1.61 g, 11.62 mmol) was added. After being refluxed for another 24 h, the reaction mixture was cooled, partitioned between water and CHCl3, and the aqueous layer was extracted with CHCl3. The combined organic layer was washed with water, dried over Na2SO4, and evaporated to dryness. Et2O and 1 N HCl/EtOH were added to the residue, and the precipitate was filtered to give TC-IV-174 (1.17 g, 30%) as a white solid.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]Cl.[F:9][C:10]1[CH:11]=[C:12]([CH:14]=[C:15]([F:17])[CH:16]=1)[NH2:13].C(=O)([O-])[O-].[K+].[K+]>CCCCO>[F:9][C:10]1[CH:11]=[C:12]([N:13]2[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]2)[CH:14]=[C:15]([F:17])[CH:16]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCO
Step Two
Name
Quantity
1.61 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the resulting solution was refluxed for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed for another 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and CHCl3
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
Et2O and 1 N HCl/EtOH were added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to give TC-IV-174 (1.17 g, 30%) as a white solid

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C1)F)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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